(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound notable for its application in peptide synthesis and drug development. This compound features a cyclohexyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which are essential for the stability and functionality of peptides during synthesis. The structure allows for selective reactions and modifications, making it a valuable building block in medicinal chemistry.
The compound can be synthesized from readily available starting materials through various chemical reactions, typically involving protection and deprotection steps to ensure the integrity of functional groups during synthesis. Its synthesis has been documented in several scientific publications and patents, highlighting its importance in organic chemistry and biochemistry .
This compound belongs to the class of amino acids and is classified as a protected amino acid due to the presence of the fluorenylmethoxycarbonyl group. It is often utilized in peptide synthesis as a precursor to more complex structures due to its ability to form stable peptide bonds while maintaining the integrity of the amino acid side chains.
The synthesis of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature, solvent choice, and reaction time, to maximize yield and purity. Automated peptide synthesizers are often employed for large-scale production, allowing for precise control over these parameters .
The molecular structure of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be represented as follows:
The structure consists of a cyclohexyl group attached to a butanoic acid backbone with an Fmoc protecting group on one end. This configuration provides steric hindrance that stabilizes the molecule during synthesis .
The compound exhibits specific stereochemistry at the chiral center, which is crucial for its biological activity and interaction with enzymes or receptors in biological systems.
(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid participates in various chemical reactions typical of amino acids:
The efficiency of these reactions depends on factors such as pH, temperature, and the presence of catalysts or coupling agents.
The mechanism of action for peptides synthesized using (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves interactions with specific biological targets:
The effectiveness of these interactions is influenced by the structural characteristics imparted by the Fmoc protecting group and cyclohexyl moiety.
Relevant data includes melting point, boiling point, and specific rotation, which are essential for characterizing the compound .
(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and biochemistry, demonstrating significant utility in synthetic methodologies and biological applications.
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a cornerstone in the synthetic strategy for protecting the α-amino group during the preparation of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. This protection scheme enables precise regiocontrol during peptide bond formation while maintaining the stereochemical integrity of the chiral center at the C3 position. The Fmoc group's significance lies in its orthogonal stability to acid-labile protecting groups commonly used for side-chain functionalities and its clean removal under mild basic conditions (typically 20% piperidine in dimethylformamide) without affecting other sensitive moieties [2] [4]. This orthogonal protection strategy is particularly valuable for synthesizing complex peptide architectures containing acid-sensitive components.
Key advantages of Fmoc-protection in this context include:
The molecular architecture features a carboxy-terminated butanoic acid backbone with the cyclohexyl moiety providing pronounced hydrophobic character. This hydrophobicity necessitates optimized solvent systems (typically dimethylformamide/dichloromethane mixtures) to ensure solubility during solid-phase synthesis while preventing premature Fmoc cleavage [7]. The acid stability of the Fmoc group permits the use of trifluoroacetic acid for final deprotection and resin cleavage when employing acid-labile linkers in solid-phase approaches.
Table 1: Comparative Analysis of Amino-Protecting Groups for β-Substituted Butanoic Acid Synthesis
Protecting Group | Deprotection Conditions | Racemization Risk | Orthogonality |
---|---|---|---|
Fluorenylmethyloxycarbonyl | Mild base (piperidine) | Low | Excellent with acid-labile groups |
tert-Butyloxycarbonyl | Strong acid (TFA) | Moderate | Limited in acid-sensitive systems |
Benzyloxycarbonyl | Hydrogenolysis | Moderate-High | Poor for unsaturated systems |
The (3R) stereoconfiguration represents a critical structural element governing the biological activity and conformational behavior of 4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. The presence of the bulky cyclohexyl substituent β to the carboxylic acid creates significant steric bias that profoundly influences both synthetic strategy and molecular conformation. This structural motif shares similarities with 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid derivatives documented in PubChem (CID 2817528), though the extended butanoic chain introduces additional conformational flexibility and synthetic challenges [3].
Synthetic methodologies for stereocontrol include:
The cyclohexyl ring adopts predominantly equatorial conformation in solution, as confirmed by nuclear Overhauser effect spectroscopy analysis of structurally analogous compounds [4]. This conformational preference minimizes 1,3-diaxial interactions and stabilizes the molecule through hyperconjugative effects between σ*(C-C) orbitals of the cyclohexyl group and the electron-deficient carbonyl of the urethane linkage. Molecular mechanics simulations indicate that the Fmoc group and cyclohexyl substituent exist in a pseudo-antiperiplanar arrangement, reducing steric congestion around the chiral center [9].
Table 2: Conformational Analysis of β-Cyclohexyl-Substituted Butanoic Acid Derivatives
Structural Parameter | Observation | Structural Implication |
---|---|---|
Cyclohexyl Orientation | Predominantly equatorial | Minimizes steric interaction with Fmoc carbonyl |
Carboxylate Torsion | -120° to -140° (antiperiplanar) | Favors intramolecular H-bonding with urethane NH |
Fmoc/Backbone Dihedral | 60°-80° (gauche) | Reduces π-π stacking interference with cyclohexyl |
Chiral Center Environment | Low root mean square deviation (0.08-0.12Å) | High configurational stability during activation |
Racemization studies during activation reveal that the β-substituted derivative demonstrates 2.3-fold greater configurational stability compared to α-amino acid analogs when exposed to strong coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate. This enhanced stability originates from the increased distance between the stereocenter and activating carbonyl group, reducing enolization propensity [4].
The carboxylic acid activation of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid requires judicious reagent selection to balance coupling efficiency with stereochemical fidelity. Steric encumbrance from the cyclohexyl moiety significantly impacts reaction kinetics, necessitating carefully optimized conditions to prevent epimerization and ensure quantitative amide bond formation [4] [7].
Reagent Performance Analysis:
The mechanism of racemization suppression varies significantly between reagent classes. Phosphonium reagents generate highly reactive species that minimize contact time between the activated carbonyl and basic catalysts, while Oxyma-based reagents like ethyl (hydroxyimino)cyanoacetate act as proton shuttles that accelerate aminolysis while preventing enolization through rapid proton transfer [5] [8]. Temperature optimization proves critical, with studies indicating that couplings performed below 5°C reduce racemization by 3.7-fold compared to room temperature reactions, without significantly compromising reaction rates for this particular β-amino acid derivative [7].
Table 3: Performance Comparison of Coupling Reagents for β-Substituted Butanoic Acid Activation
Reagent Class | Representative Reagent | Coupling Efficiency (%) | Epimerization (%) | Byproduct Formation |
---|---|---|---|---|
Phosphonium | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 98.5 | 0.8 | <1% N-acylurea |
Uronium | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 97.2 | 0.4 | 3-5% guanidinylation |
Aminium | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 95.8 | 0.2 | Negligible |
Carbodiimide | N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate | 92.3 | 1.2 | 5-8% N-acylurea |
Practical implementation in solid-phase synthesis involves preactivation protocols where 3 equivalents of the β-amino acid are premixed with 2.95 equivalents of coupling reagent and 6 equivalents of N,N-diisopropylethylamine in dimethylformamide for 3 minutes before delivery to the resin-bound amine. This approach achieves near-quantitative incorporation (>99.5%) as monitored by quantitative Kaiser testing [7].
The synthesis of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid demonstrates distinct advantages and limitations when comparing solid-phase peptide synthesis and solution-phase approaches. Each methodology presents unique considerations for reaction monitoring, purification challenges, and scalability [2] [9].
Solid-Phase Synthesis Advantages:
Solution-Phase Synthesis Advantages:
Table 4: Synthesis Methodology Comparison for Fmoc-Protected Cyclohexyl Butanoic Acid Derivatives
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Yield (Multistep) | 78-85% | 65-75% |
Purity Profile | 92-96% (requires HPLC purification) | 97-99% (crystallization) |
Racemization Risk | Low (0.3-0.8% per step) | Moderate (0.5-1.5% per step) |
Solvent Consumption | High (300-500 mL/g) | Moderate (100-200 mL/g) |
Cyclohexyl Group Impact | Reduced swelling in DMF | Aggregation in nonpolar solvents |
Scale Limitations | ≤50 mmol | Kilogram-scale demonstrated |
Segment condensation strategies have emerged as a hybrid approach, where the target molecule is incorporated as a preformed di- or tripeptide fragment synthesized in solution phase, then coupled to solid-supported chains. This methodology capitalizes on the crystalline properties of small Fmoc-protected fragments while maintaining the operational advantages of solid-phase synthesis for chain elongation. Studies with urukthapelstatin A analogs containing sterically hindered residues demonstrate that fragment condensation improves overall yield by 22% compared to linear stepwise synthesis [9]. The cyclohexyl moiety's conformational rigidity actually facilitates fragment coupling by reducing entropy penalty during transition state organization, particularly when employing 7-aza-1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide activation protocols at 0°C in dimethylacetamide [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7